molecular formula C24H26N2O5 B11986656 Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate

Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate

Cat. No.: B11986656
M. Wt: 422.5 g/mol
InChI Key: XADBLGQAKQSIIW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate involves its interaction with various molecular targets and pathways. The compound’s quinoline core is known to interact with enzymes and receptors, modulating their activity. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

Ethyl 2-{[(4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate can be compared with other quinoline derivatives and benzoate esters. Similar compounds include:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 2-[[4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carbonyl]amino]benzoate

InChI

InChI=1S/C24H26N2O5/c1-4-31-24(30)16-9-5-7-11-18(16)25-22(28)20-21(27)17-10-6-8-12-19(17)26(23(20)29)14-13-15(2)3/h5-12,15,27H,4,13-14H2,1-3H3,(H,25,28)

InChI Key

XADBLGQAKQSIIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC(C)C)O

Origin of Product

United States

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